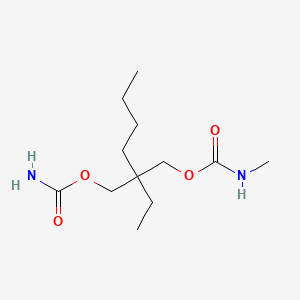
2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of both carbamate and methylcarbamate functional groups attached to a 2-butyl-2-ethyl-1,3-propanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate typically involves the reaction of 2-Butyl-2-ethyl-1,3-propanediol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2-Butyl-2-ethyl-1,3-propanediol+Methyl isocyanate→2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups on the 2-Butyl-2-ethyl-1,3-propanediol backbone.
Reduction: Reduction reactions may target the carbamate or methylcarbamate groups, leading to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where the carbamate or methylcarbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of polyesters and polyurethanes.
- Acts as a precursor in the preparation of various organic compounds.
Biology:
- Investigated for its potential use as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic applications.
Medicine:
- Explored for its potential use in drug formulation and delivery systems.
- Evaluated for its pharmacological properties and efficacy in treating certain conditions.
Industry:
- Utilized in the production of coatings, adhesives, and sealants.
- Employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate and methylcarbamate groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or industrial benefits.
Vergleich Mit ähnlichen Verbindungen
2-Butyl-2-ethyl-1,3-propanediol: Shares the same backbone but lacks the carbamate and methylcarbamate groups.
2-Butyl-2-ethyl-1,3-propanediol carbamate: Contains only the carbamate group.
2-Butyl-2-ethyl-1,3-propanediol methylcarbamate: Contains only the methylcarbamate group.
Uniqueness: 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate is unique due to the presence of both carbamate and methylcarbamate groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these functional groups.
Eigenschaften
CAS-Nummer |
25385-23-3 |
|---|---|
Molekularformel |
C12H24N2O4 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-ethylhexyl] N-methylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-4-6-7-12(5-2,8-17-10(13)15)9-18-11(16)14-3/h4-9H2,1-3H3,(H2,13,15)(H,14,16) |
InChI-Schlüssel |
ATHNPVQWHCXXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
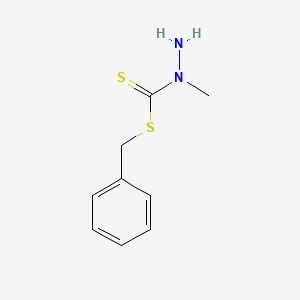
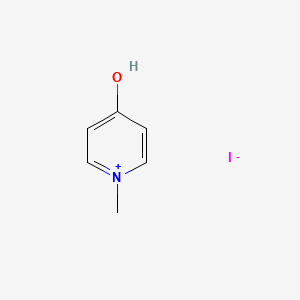

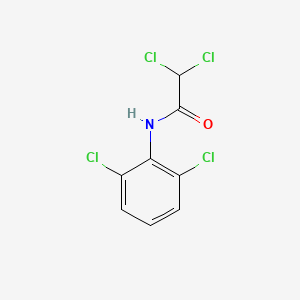
![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
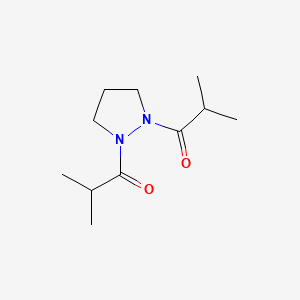
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)
![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)


![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
